

Unraveling the Crystalline Architecture of Calcium Levulinate Dihydrate: A Technical Guide

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Compound of Interest

Compound Name: Calcium levulinate dihydrate

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This in-depth technical guide provides a comprehensive analysis of the crystal structure of **calcium levulinate dihydrate**, a compound of interest in pharmaceutical formulations and as a calcium supplement. The following sections detail the precise atomic arrangement, molecular geometry, and the experimental protocols utilized in its characterization, offering a foundational resource for further research and development.

Crystallographic Data Summary

The crystal structure of **calcium levulinate dihydrate**, with the chemical formula $[\text{Ca}(\text{C}_5\text{H}_7\text{O}_3)_2(\text{H}_2\text{O})_2]_n$, has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbcn .^[1] A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for **Calcium Levulinate Dihydrate**^[1]

Parameter	Value
Empirical Formula	C ₁₀ H ₁₈ CaO ₈
Formula Weight	306.32 g/mol
Temperature	100 K
Wavelength (Mo K α)	0.71073 Å
Crystal System	Orthorhombic
Space Group	Pbcn
Unit Cell Dimensions	
a	17.644 (3) Å
b	9.9627 (19) Å
c	7.8160 (15) Å
Volume	1373.9 (5) Å ³
Z	4
Calculated Density	1.481 Mg/m ³
Absorption Coefficient	0.49 mm ⁻¹
F(000)	648
Crystal Size	0.94 x 0.11 x 0.08 mm
Theta range for data collection	2.3° to 30.5°
Reflections collected	11806
Independent reflections	1664
R(int)	0.020
Goodness-of-fit on F ²	1.16
Final R indices [I>2 σ (I)]	R1 = 0.030, wR2 = 0.083
R indices (all data)	R1 = not reported, wR2 = 0.083

Molecular Structure and Coordination Environment

The crystal structure of **calcium levulinate dihydrate** reveals a one-dimensional coordination polymer.^{[2][3]} The calcium (Ca^{2+}) ion is situated on a twofold rotation axis and is octacoordinated, bonding to eight oxygen atoms.^{[1][2][4]} This coordination sphere comprises two water molecules and six oxygen atoms from four distinct levulinate anions. The resulting geometry around the calcium ion is a distorted square antiprism.^{[1][2][4]}

The levulinate ligands exhibit a bidentate chelate and a bridging coordination mode.^{[1][2][5]} This dual functionality of the levulinate anions leads to the formation of a polymeric chain extending along the c-axis.^{[1][2][4]} The $\text{Ca}\cdots\text{Ca}$ separation within this chain is 4.0326 (7) Å.^{[1][2][5]}

Table 2: Selected Bond Lengths (Å)^[2]

Bond	Length (Å)
Ca1—O1 ⁱ	2.3546 (10)
Ca1—O1 ⁱⁱ	2.3546 (10)
Ca1—O2	2.4820 (11)
Ca1—O2 ⁱⁱⁱ	2.4820 (10)

Symmetry codes: (i) $-x+1, -y, -z$; (ii) $x, -y, z-1/2$; (iii) $-x+1, y, -z+1/2$

Table 3: Hydrogen Bond Geometry (Å, °)^[5]

D—H \cdots A	D—H	H \cdots A	D \cdots A	D—H \cdots A (°)
O4—H4A \cdots O3 ^{iv}	0.90	2.02	2.8568 (15)	155
O4—H4B \cdots O2 ^v	0.90	1.87	2.7519 (14)	168

Symmetry codes: (iv) $x-1/2, -y+1/2, -z+1/2$; (v) $-x+1, -y, -z$

The polymeric chains are further interconnected through a network of hydrogen bonds. The coordinating water molecules act as donors, forming intra-chain hydrogen bonds with the carboxylate oxygen atoms and inter-chain hydrogen bonds with the carbonyl oxygen atoms of adjacent chains, resulting in a stable three-dimensional supramolecular structure.[1][2][5]

Experimental Protocols

Synthesis and Crystallization

The synthesis of **calcium levulinate dihydrate** was achieved through an acid-base neutralization reaction.[3]

- Reaction: Levulinic acid (1.160 g, 10.0 mmol) was added to a suspension of calcium hydroxide (0.370 g, 5.00 mmol) in 200 mL of deionized water.[5]
- Dissolution: The mixture was heated to boiling with magnetic stirring to obtain a clear solution.[5]
- Crystallization: The hot solution was transferred to an evaporating dish and allowed to cool and crystallize at room temperature.[5] For the growth of single crystals suitable for X-ray diffraction, a saturated solution of the synthesized **calcium levulinate dihydrate** in a 20% methanol in water mixture was allowed to stand at room temperature for five days.[5]
- Isolation: The resulting white, needle-shaped crystals were collected by suction filtration and dried at 363 K for 24 hours.[5] The reported yield was 95%.[5]

X-ray Data Collection and Structure Refinement

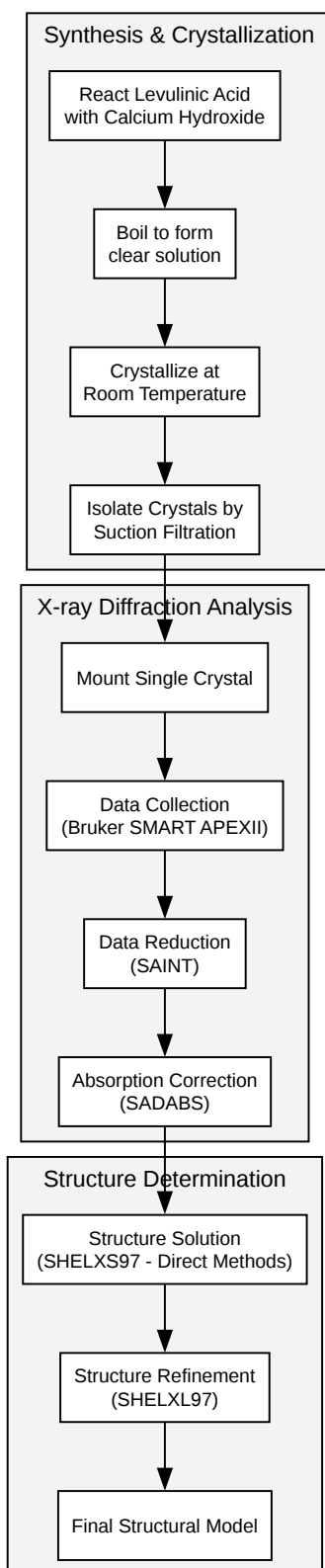
The determination of the crystal structure was performed using single-crystal X-ray diffraction.

- Data Collection: A Bruker SMART APEXII CCD area-detector diffractometer was used for data collection.[1] The data were collected using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 100 K.[1] A combination of ϕ and ω scans was employed to collect the diffraction data.[1]
- Data Reduction: The collected data were processed using the SAINT software package.[1] A multi-scan absorption correction was applied using SADABS.[1]

- Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F^2 using SHELXL97. [1] The positions of hydrogen atoms were inferred from neighboring sites and constrained to ride on their parent atoms.[1]

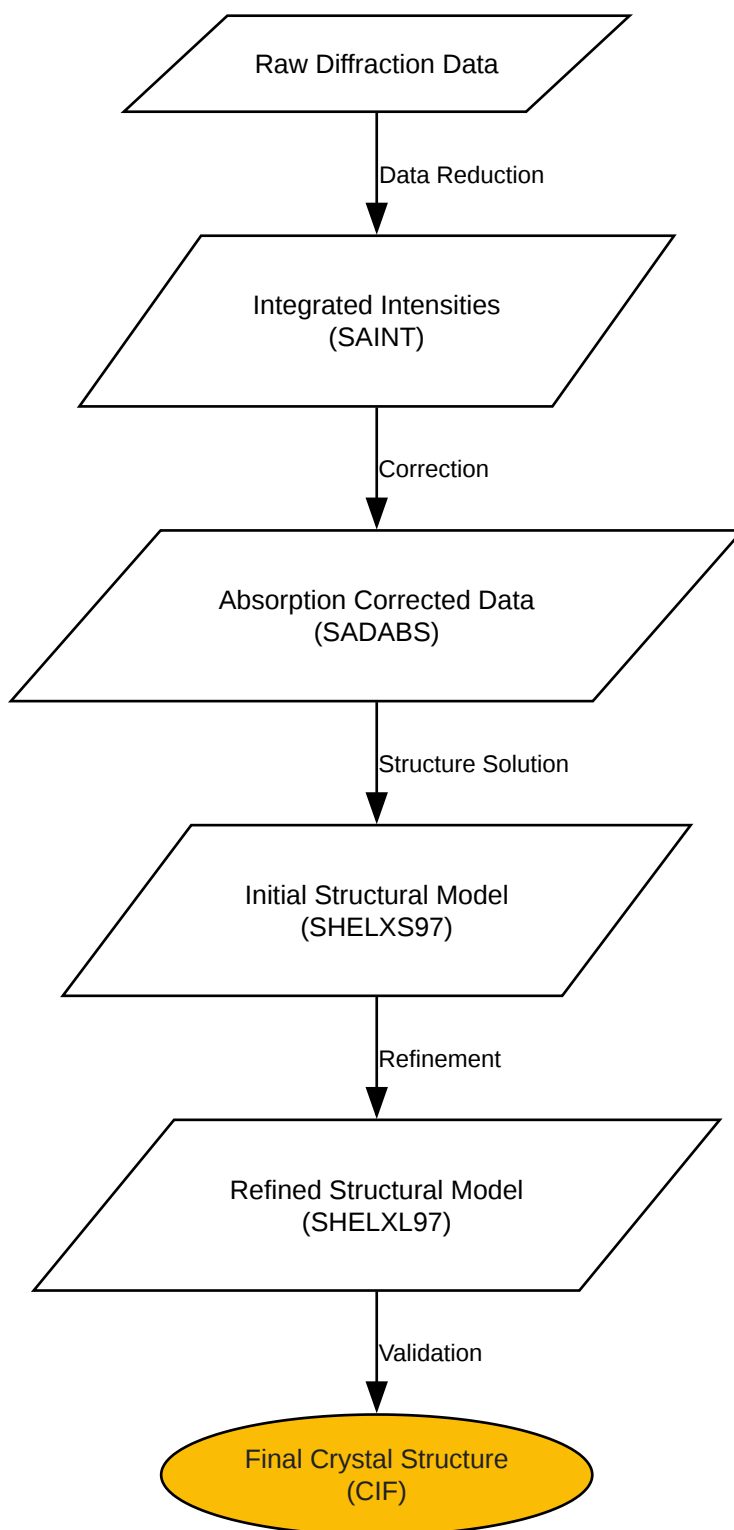
Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the crystal structure determination and the logical flow of the crystallographic data analysis.



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Figure 1. Experimental Workflow for Crystal Structure Determination.



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Figure 2. Logical Flow of Crystallographic Data Analysis.

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References

- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of a polymeric calcium levulinate dihydrate: catena-poly[[diaquacalcium]-bis(μ -2-4-oxobutanoato)] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium levulinate dihydrate | 5743-49-7 | Benchchem [benchchem.com]
- 4. Crystal structure of a polymeric calcium levulinate dihydrate: catena-poly[[di-aqua-calcium]-bis-(μ -2-4-oxo-butano-ato)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
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